1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile

Description

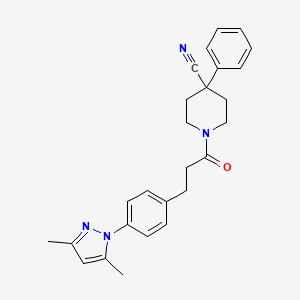

The compound 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile is a structurally complex molecule featuring:

- A 3,5-dimethylpyrazole moiety substituted at the 4-position of a phenyl ring.

- A propanoyl linker (CH₂CH₂CO-) connecting the phenyl group to a piperidine ring.

- A 4-phenyl-4-carbonitrile substituent on the piperidine, introducing aromaticity and a polar nitrile group.

Properties

IUPAC Name |

1-[3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoyl]-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-20-18-21(2)30(28-20)24-11-8-22(9-12-24)10-13-25(31)29-16-14-26(19-27,15-17-29)23-6-4-3-5-7-23/h3-9,11-12,18H,10,13-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYDPZSGKKPUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations:

- Pyrazole Substitution: The target’s 3,5-dimethylpyrazole differs from halogenated analogs (e.g., 4a’s 4-chlorophenyl/4-fluorophenyl groups ), which are electron-withdrawing.

- Heterocyclic Systems : The piperidine ring in the target contrasts with dihydropyran (in 4a ) or triazole (in ), affecting rigidity and hydrogen-bonding capacity. Piperidine’s nitrogen may enhance solubility in acidic environments.

- Carbonitrile Group : Present in all listed compounds, the nitrile (IR: ~2190–2242 cm⁻¹ ) likely contributes to dipole interactions and metabolic stability.

Physicochemical and Spectral Comparisons

Key Observations:

- Melting Points : The target’s melting point is expected to align with 4a (219–220°C ) due to similar aromatic stacking, though piperidine flexibility may reduce it slightly.

- Spectral Data : The nitrile’s IR stretch is consistent across analogs (~2190–2240 cm⁻¹). In NMR, the target’s dimethylpyrazole would show singlets for methyl groups (δ ~2.1–2.5 ppm), distinct from halogenated analogs’ deshielded aromatic protons.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling steps. For example, pyrazole derivatives are often synthesized via refluxing precursors in ethanol with catalysts like piperidine (as seen in analogous syntheses) . Purity is ensured through recrystallization (e.g., ethanol/methanol mixtures) and validated via HPLC (>95% purity) or NMR to detect residual solvents/byproducts. Detailed protocols for similar compounds emphasize strict temperature control (80°C for reflux) and stoichiometric precision .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : High-field NMR (e.g., 850 MHz H NMR) resolves complex splitting patterns in aromatic and heterocyclic regions, while C NMR identifies carbonyl and nitrile groups. IR confirms functional groups (e.g., CN at ~2190 cm), and HRMS validates molecular weight. Cross-referencing with X-ray crystallography (if crystalline) provides absolute configuration .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states, identifying energetically favorable pathways. For example, ICReDD’s approach combines quantum mechanics with information science to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Molecular docking can further predict binding interactions for bioactivity studies .

Q. What experimental design strategies minimize side reactions during synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) framework to systematically vary parameters (e.g., solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) identify critical factors. For instance, piperidine catalyst concentration in analogous syntheses was optimized to 0.5 mL/30 mL ethanol to balance reactivity and byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange or 2D techniques (COSY, NOESY) to assign overlapping signals. Cross-validate with alternative methods (e.g., LC-MS for purity) .

Q. What strategies improve reproducibility in multi-step syntheses?

- Methodological Answer : Document all parameters (e.g., cooling rates, stirring speeds) and use automated systems for precise control. Open-access repositories (e.g., Chemotion) provide standardized protocols and raw data for comparison. For example, Gräßle et al. published triazole-pyrazole hybrid syntheses with full spectral datasets to enable replication .

Q. How can researchers investigate the compound’s reactivity under varying pH or temperature?

- Methodological Answer : Conduct kinetic studies using in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) at 25–80°C and analyze degradation products via LC-MS .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT/XTT). Molecular docking against protein databases (e.g., PDB) prioritizes targets. For pyrazole derivatives, fluorometric assays with NADPH-dependent enzymes are common due to nitrile group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.